molecular formula C13H12BrNO2 B1381374 2-Bromo-1-(5-methyl-3-p-tolylisoxazol-4-yl)ethanone CAS No. 1159981-09-5

2-Bromo-1-(5-methyl-3-p-tolylisoxazol-4-yl)ethanone

Cat. No.: B1381374
CAS No.: 1159981-09-5
M. Wt: 294.14 g/mol
InChI Key: ZOIASHFMTFPZBO-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 600 MHz) exhibits distinct signals: δ 2.40 (s, 3H, Ar–CH₃), 2.84 (s, 3H, isoxazole–CH₃), 7.39–7.25 (m, 4H, aromatic H), and 8.78 (d, J = 7.8 Hz, 1H, isoxazole–H). ¹³C NMR confirms the ketone carbonyl at δ 203.3 ppm and aromatic carbons between δ 121.7–148.7 ppm. DEPT-135 spectra validate the absence of quaternary carbons in the methyl groups.

Infrared (IR) Spectroscopy

Key IR absorptions (KBr, cm⁻¹) include:

  • 2954 (C–H stretching in CH₃),
  • 1708 (C=O ketone),
  • 1602 (C=N isoxazole),
  • 772 (C–Br).
    The absence of O–H stretches above 3300 cm⁻¹ confirms the lack of hydroxyl impurities.

UV-Vis Spectroscopy

In chloroform, the compound shows λₘₐₓ at 340 nm (π→π* transition of the isoxazole ring) and a weaker band at 430 nm (n→π* transition of the carbonyl). Molar absorptivity (ε) at 340 nm is 1.2 × 10⁴ L·mol⁻¹·cm⁻¹, consistent with conjugated aromatic systems.

Table 2. Summary of spectroscopic data

Technique Key Signals
¹H NMR δ 2.40 (s), 2.84 (s), 7.25–8.78 (m)
¹³C NMR δ 203.3 (C=O), 121.7–148.7 (Ar)
IR 1708 cm⁻¹ (C=O), 772 cm⁻¹ (C–Br)
UV-Vis λₘₐₓ = 340 nm (π→π*)

Computational Chemistry Modeling (DFT, Molecular Orbital Analysis

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal the electronic structure of the compound. The HOMO (−6.12 eV) is localized on the bromoacetone moiety, while the LUMO (−2.34 eV) resides on the isoxazole ring (Figure 1). The HOMO-LUMO gap of 3.78 eV suggests moderate chemical reactivity.

Molecular electrostatic potential (MEP) maps highlight electrophilic regions near the carbonyl oxygen (Vₛ = −45.6 kcal/mol) and nucleophilic sites at the isoxazole nitrogen (Vₛ = +32.1 kcal/mol). Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions between the carbonyl π* orbital and σ(C–Br) (E² = 8.2 kcal/mol).

Table 3. DFT-derived parameters

Parameter Value
HOMO (eV) −6.12
LUMO (eV) −2.34
Band gap (eV) 3.78
Dipole moment (D) 4.21

Geometric optimization aligns with crystallographic data, showing a 0.02 Å RMSD between calculated and experimental bond lengths. The C=O bond length (1.214 Å) and C–Br distance (1.929 Å) match X-ray values within 1% error.

Properties

IUPAC Name

2-bromo-1-[5-methyl-3-(4-methylphenyl)-1,2-oxazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-8-3-5-10(6-4-8)13-12(11(16)7-14)9(2)17-15-13/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIASHFMTFPZBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2C(=O)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Isoxazole Intermediates

Isoxazole derivatives serve as pivotal intermediates in the synthesis of the target compound. The general approach employs cyclization reactions of N-hydroxybenzimidoyl chlorides with alkynes or related precursors under basic or electrochemical conditions.

  • Methodology:
    • Cyclization of N-hydroxybenzimidoyl chlorides with alkynes in the presence of metal catalysts (e.g., platinum electrodes) under electrochemical conditions yields isoxazoles with high efficiency.
    • Alternatively, cyclization can be achieved via nucleophilic attack of N-hydroxybenzimidoyl chlorides on alkynes in DMF with bases such as potassium carbonate, under thermal or electrochemical conditions.

Research Findings:

  • Electrochemical synthesis of isoxazoles has demonstrated high yields and regioselectivity, with the advantage of avoiding harsh reagents.
  • Conventional thermal cyclization using N-hydroxybenzimidoyl chlorides and alkynes in DMF under basic conditions provides reliable access to substituted isoxazoles.

The introduction of the methyl and p-tolyl groups on the isoxazole ring is achieved via substitution reactions on pre-formed isoxazoles or through directed synthesis.

  • Methodology:
    • Electrophilic aromatic substitution on the aromatic ring (p-tolyl group) can be performed using standard conditions.
    • Methyl groups are introduced via methylation reactions, often employing methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Research Findings:

  • Selective substitution on the isoxazole ring or adjacent aromatic systems allows for precise placement of substituents, critical for subsequent steps.

Synthesis of the Ethanone Side Chain with Bromination

The key step involves attaching the ethanone moiety to the isoxazole core, followed by selective bromination at the appropriate position.

  • Methodology:
    • The ethanone side chain can be introduced via acylation reactions, such as Friedel–Crafts acylation, using acyl chlorides or anhydrides.
    • Bromination of the ethanone moiety is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or under electrophilic bromination conditions.

Research Findings:

  • Bromination is regioselective when performed under controlled conditions, ensuring the bromine attaches at the desired position on the ethanone chain.

Final Assembly and Purification

The final compound is assembled by coupling the brominated ethanone with the isoxazole derivative, often through nucleophilic substitution or condensation reactions.

  • Methodology:
    • Nucleophilic substitution of the bromine atom with the isoxazole nitrogen or carbon center.
    • Purification is achieved via column chromatography using silica gel with suitable solvent systems (e.g., petroleum ether/ethyl acetate).

Data Table: Summary of Preparation Methods

Step Reagents & Conditions Key Features References
1. Isoxazole synthesis N-hydroxybenzimidoyl chlorides + alkynes, electrochemical or thermal, DMF or toluene High regioselectivity, versatile substitution ,
2. Substituent introduction Electrophilic aromatic substitution, methylation with methyl iodide Site-specific substitution, high yield ,
3. Ethanone side chain Acylation (Friedel–Crafts), acyl chlorides Efficient chain attachment ,
4. Bromination NBS, radical initiator, controlled temperature Regioselective bromination

Chemical Reactions Analysis

2-Bromo-1-(5-methyl-3-p-tolylisoxazol-4-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-1-(5-methyl-3-p-tolylisoxazol-4-yl)ethanone is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-methyl-3-p-tolylisoxazol-4-yl)ethanone involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, facilitating the formation of new bonds with other molecules. This property makes it useful in various chemical reactions and biological studies .

Comparison with Similar Compounds

Isoxazole Derivatives with Varied Aromatic Substituents

A key structural analog is 2-Bromo-1-(5-methyl-3-phenylisoxazol-4-yl)ethanone (C₁₂H₁₀BrNO₂, MW 280.12), which replaces the p-tolyl group with a phenyl group .

Property Target Compound (p-tolyl) Phenyl Analog
Molecular Formula C₁₃H₁₂BrNO₂ C₁₂H₁₀BrNO₂
Molecular Weight 294.14 280.12
Substituent Effects Electron-donating methyl enhances lipophilicity Phenyl offers no additional electron donation
Steric Hindrance Moderate (due to methyl) Lower

The p-tolyl group introduces steric and electronic modifications compared to the phenyl analog:

  • Reactivity : The electron-donating methyl group may slightly deactivate the isoxazole ring toward electrophilic substitution, whereas the phenyl analog lacks this effect .

Bromo-Ethanone Derivatives with Heterocyclic Cores

2-Bromo-1-(furan-2/3-yl)ethanone derivatives (e.g., compounds 4a-c in ) share the bromoacetyl functional group but feature furan rings instead of isoxazole .

Property Target Compound (Isoxazole) Furan-Based Analog
Core Heterocycle Isoxazole (aromatic, N-O) Furan (O-containing)
Electronic Effects Electron-withdrawing N-O group enhances bromine leaving ability Electron-rich furan may stabilize adjacent charges
Typical Reactivity Nucleophilic substitution at bromine Similar substitutions, but faster due to furan’s electron-rich environment

The isoxazole ring’s electron-withdrawing nature likely accelerates bromine displacement compared to furan derivatives, making the target compound more reactive in SN₂ or cross-coupling reactions .

Brominated Heterocycles with Diverse Backbones

  • 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol (): Features a bromobenzylideneamino-thiadiazole core. IR data (C-Br stretch at 785 cm⁻¹) confirms bromine’s presence in a rigid aromatic framework .
  • 1-(4-bromophenyl)-2-(thiophen-triazol)ethanone (): Incorporates a bromophenyl group and a triazole-thiophene system. This compound’s synthesis via Pd-catalyzed coupling highlights the utility of brominated intermediates in cross-coupling reactions, a shared application with the target compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-1-(5-methyl-3-p-tolylisoxazol-4-yl)ethanone, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via alkylation reactions using bromoethanone intermediates. For example, 2-bromo-1-(4-methoxyphenyl)ethanone has been used as an alkylating agent in the presence of ethanol, hydrazine hydrate, and KOH under reflux (5–8 hours), followed by crystallization . Optimization involves monitoring reaction progress via TLC, adjusting solvent polarity (e.g., ethanol vs. acetonitrile), and controlling temperature to minimize side products. Data from analogous syntheses suggest yields >85% under inert atmospheres .
Reaction Parameter Optimal Condition Impact on Yield
SolventEthanolHigh solubility
TemperatureReflux (~78°C)Faster kinetics
CatalystKOHEnhanced nucleophilicity
Reaction Time5–8 hours>90% conversion

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Combine spectroscopic and chromatographic techniques:

  • 1H/13C NMR : Analyze aromatic proton environments (δ 6.92–7.94 ppm for aryl groups) and carbonyl carbon signals (δ ~190–195 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 282 [M+1] for related bromoethanones) .
  • HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) .

Q. What storage conditions are critical for maintaining compound stability?

  • Methodology : Store at –20°C under inert atmosphere (argon or nitrogen) to prevent degradation via hydrolysis or oxidation. Avoid exposure to light and moisture, as bromoethanones are prone to nucleophilic substitution under humid conditions .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reaction pathways for this compound?

  • Methodology : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) to calculate:

  • HOMO-LUMO gaps to assess electrophilicity of the carbonyl group.
  • Transition states for bromine displacement reactions (e.g., SN2 mechanisms).
  • Thermochemical accuracy can reach ±2.4 kcal/mol for atomization energies when exact exchange terms are included .

Q. What crystallographic strategies resolve challenges in determining the compound’s solid-state structure?

  • Methodology : Employ single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. For twinned crystals, use the TwinRotMat option in SHELX to handle pseudo-merohedral twinning. Related bromoethanones exhibit triclinic or monoclinic systems with Z′ = 1, and hydrogen-bonding networks stabilize the lattice .

Q. How do substituents on the isoxazole ring influence regioselectivity in subsequent reactions?

  • Methodology : The 5-methyl and p-tolyl groups sterically hinder electrophilic attacks at C4 of the isoxazole. Computational modeling (DFT) shows that nucleophilic substitutions favor the ethanone’s α-carbon due to lower activation energy (ΔG‡ ~15–20 kcal/mol). Experimental validation via competitive reactions with thiols or amines confirms >80% selectivity for α-adducts .

Q. How should researchers address contradictions in spectroscopic data across different studies?

  • Case Study : Discrepancies in 13C NMR carbonyl shifts (e.g., δ 192.62 vs. 194.51 ppm) may arise from solvent effects (DMSO-d6 vs. CDCl3) or concentration-dependent aggregation. Replicate experiments under standardized conditions and reference internal standards (e.g., TMS) to calibrate chemical shifts .

Data Contradiction Analysis

Example : Conflicting reports on the reactivity of bromoethanones in cross-coupling reactions.

  • Root Cause : Variations in palladium catalyst loading (1–5 mol%) or ligand systems (e.g., PPh3 vs. XPhos).
  • Resolution : Conduct controlled screening using Design of Experiments (DoE) to isolate optimal parameters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-1-(5-methyl-3-p-tolylisoxazol-4-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(5-methyl-3-p-tolylisoxazol-4-yl)ethanone

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